molecular formula C8H6N2O2 B1288937 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 754214-42-1

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B1288937
CAS No.: 754214-42-1
M. Wt: 162.15 g/mol
InChI Key: SINFYKZXNIJIEU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2. It is a significant building block in organic synthesis and medicinal chemistry due to its unique structure and reactivity . This compound is often used in the development of pharmaceuticals and other biologically active molecules.

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with its targets leads to changes in these pathways, impacting the downstream effects .

Pharmacokinetics

Related compounds have shown high total clearance and low oral bioavailability . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and its overall bioavailability.

Result of Action

In vitro studies have shown that this compound derivatives can inhibit cancer cell proliferation and induce apoptosis . For example, compound 4h, a derivative of 1H-Pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells .

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy . These interactions are primarily characterized by the binding of this compound to the ATP-binding site of the receptors, thereby inhibiting their kinase activity and downstream signaling.

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, highlighting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of FGFRs. By binding to the ATP-binding site of these receptors, it prevents the phosphorylation of tyrosine residues in the cytoplasmic tail, which is essential for the activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may influence gene expression by modulating the activity of transcription factors downstream of FGFR signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and hepatotoxicity have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes are crucial for the compound’s bioavailability and clearance from the body. The interactions with specific enzymes and cofactors during these metabolic pathways can influence the compound’s efficacy and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound exhibits good membrane permeability, allowing it to reach intracellular targets effectively . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . The distribution of the compound in tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other intracellular targets . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in inhibiting cellular processes . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation may involve the reaction of pyridine derivatives with various reagents to form the desired heterocyclic structure . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled environments .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, potassium hydroxide, and various organic solvents. The major products formed depend on the type of reaction and the conditions employed .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific interactions with biological targets and its versatility in synthetic applications .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINFYKZXNIJIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619868
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754214-42-1
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=754214-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

Into a round bottom flask was added compound 22 (55.0 mg, 0.000218 mol) and palladium hydroxide, 20 wt. % Pd on carbon, wet (20.0 mg, 0.000142 mol) and Methanol (5.0 mL, 0.12 mol) under an atmosphere of Hydrogen. The reaction mixture was stirred at room temperature overnight. Filtration and concentration gave product 15 (35 mg).
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55 mg
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5 mL
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Synthesis routes and methods II

Procedure details

To a solution of 5-cyano-7-azaindole XXX (50 mg, 0.35 mmol) in ethanol (10 ml), 10% aqueous potassium hydroxide (15 ml) was added. The reaction was heated at 90° C. for two days after which the reaction was allowed to cool to room temperature. The pH was adjusted to 6 with 10% HCl and diluted with ethyl acetate (100 ml). The layers were separated and the aqueous layer was extracted with ethyl acetate (4×, 75 ml). The organic layers were combined and washed once with brine (100 ml) before drying over sodium sulfate. The organic layer was evaporated under reduced pressure to yield the titled product as an off-white solid. (52 mg, M−1, 161.2)
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50 mg
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10 mL
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15 mL
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Synthesis routes and methods III

Procedure details

A solution of crude acid 10 in CH2Cl2 (5 mL) was treated with DDQ in small portions until TLC analysis revealed no starting material left. The mixture was concentrated to afford a solid residue containing azaindole 11. The residue was dissolved in a 5% solution of HCl in MeOH (5 mL), and stirred at r.t. After 1.5 h the mixture was concentrated and diluted with CHCl3 and saturated brine. The mixture was basified with 50% NaOH solution to pH 11. The organic layer was discarded. The aqueous layer was neutralized with 6 M HCl and extracted with AcOEt (4×). The combined organic extracts were dried (MgSO4), filtered and concentrated. The residue was purified by PTLC using CH2Cl2:MeOH=9:1 as eluent to afford acid 12 (3.19 mg, 3% over 3 steps). 1H NMR (400 MHz; CD3OD) δ 6.58 (d, J=3.5 Hz, 1H), 7.42 (d, J=3.5 Hz, 1H), 8.58 (d, J=2.0 Hz, 1H), 8.85 (d, J=1.7 Hz, 1H).
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crude acid 10
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5 mL
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Yield
3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Customer
Q & A

Q1: What is the significance of synthesizing 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives, and how do they relate to nalidixic acid?

A1: The pyrrolo[2,3-b]pyridine core structure serves as a bioisostere of quinolones, a class of antibacterial agents to which nalidixic acid belongs. This means that pyrrolo[2,3-b]pyridines possess a similar molecular shape and electronic properties to quinolones, potentially mimicking their biological activity. Researchers are interested in synthesizing and investigating these derivatives to explore their potential as novel antibacterial agents, particularly because they may offer advantages such as improved potency, a broader spectrum of activity, or overcoming existing bacterial resistance mechanisms. [, ]

Q2: Can you elaborate on the synthetic approaches used to obtain these compounds and their potential advantages?

A2: The provided research outlines the synthesis of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives using readily available starting materials like ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. [] Another study describes a concise, three-step synthetic route starting from L-alanine, highlighting the accessibility and efficiency of these methods. [] The development of efficient and scalable synthetic procedures is crucial for further exploration of these compounds' biological activities and potential applications.

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